![molecular formula C17H19N5O2S B2754847 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034224-15-0](/img/structure/B2754847.png)
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound that has garnered significant attention due to its unique chemical structure and potential applications across various scientific domains. Its complex structure, which includes both a pyrrolopyrimidine and a morpholino group, makes it an intriguing subject for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step synthetic procedures that include the formation of the pyrrolopyrimidine core, attachment of the morpholino group, and introduction of the pyridin-4-ylthio moiety. Typical reaction conditions often include the use of catalysts, specific solvents, and carefully controlled temperatures to facilitate the formation of the desired compound without producing significant by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through techniques such as flow chemistry, which allows for continuous production, and the use of more efficient catalysts and reagents to reduce costs and environmental impact. These methods help in scaling up the production while maintaining the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction type involves the addition of oxygen or the removal of hydrogen, often requiring oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions remove oxygen or add hydrogen, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving the replacement of one functional group with another, common reagents might include halogenating agents or nucleophiles.
Common Reagents and Conditions
The compound interacts with a range of reagents, depending on the desired reaction:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as phosphorus tribromide, and nucleophiles like amines or thiols.
Major Products Formed
The reaction products will vary based on the specific reagents and conditions used, but may include oxidized, reduced, or substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for exploration in synthetic chemistry and the development of novel compounds with potential utility in pharmaceuticals.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for studies in medicinal chemistry and drug discovery. It may exhibit bioactivity that can be harnessed for therapeutic applications.
Medicine
In the medical field, this compound could be explored for its potential to serve as a lead compound in the development of new drugs, particularly those targeting specific pathways or receptors implicated in disease.
Industry
Industrial applications might include its use as an intermediate in the synthesis of more complex materials or active pharmaceutical ingredients.
Mecanismo De Acción
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone's mechanism of action would likely involve specific interactions with molecular targets, such as enzymes or receptors. The compound’s binding to these targets could result in modulation of biological pathways, potentially leading to therapeutic effects. The exact pathways and mechanisms would depend on its specific bioactivity and the targets involved.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone stands out due to its unique combination of functional groups and structural motifs.
List of Similar Compounds
Pyrrolopyrimidine derivatives
Morpholine-containing compounds
Pyridine-thioether analogs
Each of these compounds would share some structural similarities but might differ significantly in terms of their chemical behavior, bioactivity, and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZJVGLLQHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
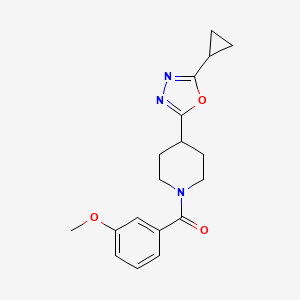
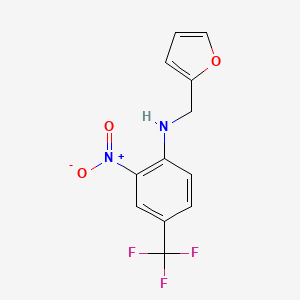
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
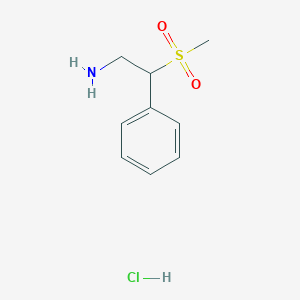
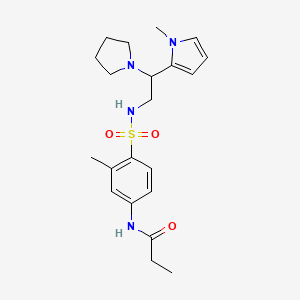
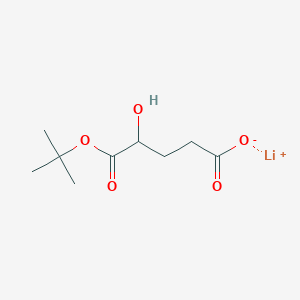
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)
![3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B2754780.png)
![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2754785.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)
